1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one
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Overview
Description
1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a cyclohexylmethyl group, a hydroxy group, and a 2-methylpropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclohexylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the piperidinone ring to a piperidine ring.
Substitution: The amino group can undergo substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidinones, piperidines, and other derivatives with modified functional groups.
Scientific Research Applications
1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)-2-methylcyclohexane
- Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-
Uniqueness
1-(Cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-[(2-methylpropylamino)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-14(2)11-18-13-17(21)9-6-10-19(16(17)20)12-15-7-4-3-5-8-15/h14-15,18,21H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCMTPHQMMCCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1(CCCN(C1=O)CC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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